Methyl 2-(ethylsulfanyl)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-(ethylsulfanyl)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. This structure integrates multiple functional groups, including a 4-nitrophenyl substituent, an ethylsulfanyl moiety, and a methyl ester. The compound’s crystallographic data, if available, would typically be refined using software like SHELXL, a standard tool for small-molecule structural analysis .
Properties
IUPAC Name |
methyl 2-ethylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-4-28-18-20-15-14(16(23)21-18)13(12(9(2)19-15)17(24)27-3)10-5-7-11(8-6-10)22(25)26/h5-8,13H,4H2,1-3H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKZFSTZVIXJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 2-(ethylsulfanyl)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 537004-58-3) is a complex organic compound with potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 402.4 g/mol
- Structure : The compound features a tetrahydropyrido-pyrimidine core with various functional groups including an ethylsulfanyl group and a nitrophenyl substituent.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its potential pharmacological effects. Key areas of interest include:
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial properties of similar compounds and found that modifications in the structure significantly influenced their efficacy against Gram-positive and Gram-negative bacteria. The nitro group was crucial for activity, suggesting that this compound could exhibit similar properties .
Study 2: Anticancer Activity
In vitro assays conducted on pyrido-pyrimidine derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. The study highlighted that compounds with a similar scaffold induced apoptosis through caspase activation . Although direct studies on the target compound are scarce, these findings suggest a promising avenue for future research.
Study 3: Enzyme Inhibition
Research into enzyme inhibition by pyrimidine derivatives has shown that they can effectively inhibit certain kinases implicated in cancer progression. Such inhibition can lead to reduced tumor growth and metastasis . The structural features of this compound may allow it to interact similarly with target enzymes.
Data Table: Biological Activity Comparison
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Potentially significant | Promising (based on analogs) | Possible |
| Similar Pyrido-Pyrimidines | Confirmed | Confirmed | Confirmed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other pyrimidine and pyrido-pyrimidine derivatives. Key factors include substituent effects, ring conformation, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Ethylsulfanyl substituents increase lipophilicity relative to methyl or hydroxyl groups, improving membrane permeability but possibly reducing aqueous solubility .
Ring Conformation and Hydrogen Bonding :
- The pyrido[2,3-d]pyrimidine core may exhibit puckering (analyzed via Cremer-Pople coordinates ), influencing intermolecular interactions. In contrast, spirocyclic systems (e.g., ) enforce rigid conformations, limiting adaptability in binding pockets.
- Hydrogen-bonding networks involving the nitro and carbonyl groups can stabilize crystal packing, as described by graph-set analysis .
Synthetic and Metabolic Considerations :
- The methyl ester in the target compound may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid. This contrasts with stable trifluoromethyl groups in , which resist metabolic degradation.
- Thioether linkages (present in both the target compound and ) are less prone to oxidation than ethers, improving chemical stability .
Methodological Insights from Literature
- Crystallography : Structural data for such compounds are typically resolved using SHELX programs, which optimize refinement parameters for small molecules .
- Lumping Strategies : Compounds with analogous pyrimidine cores may be grouped for computational modeling of reactivity, as seen in environmental chemistry studies .
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step condensation reactions. For example, a thiazolo[3,2-a]pyrimidine scaffold can be constructed via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates. Ethyl esters or methyl carboxylates are introduced via nucleophilic substitution or esterification. Key intermediates are characterized using -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm) . Single-crystal X-ray diffraction (as in ) resolves stereochemistry and confirms substituent positions, particularly for nitro or sulfanyl groups .
Advanced: How can reaction conditions be optimized to improve yields of the pyrido[2,3-d]pyrimidine core?
Optimization requires systematic evaluation of catalysts, solvents, and temperatures. For instance, using polar aprotic solvents (e.g., DMF) enhances cyclization efficiency, while Lewis acids like ZnCl may stabilize transition states. Design of Experiments (DoE) methodologies can identify critical factors (e.g., molar ratios, heating time). Kinetic studies under reflux conditions (e.g., 80–100°C) should monitor reaction progress via TLC or HPLC. highlights the role of halogen substituents in directing π-interactions, which may influence crystallization and purity during workup .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?
- -NMR : Identifies methyl groups (δ ~2.3–2.6 ppm) and aromatic protons from the 4-nitrophenyl moiety (δ ~7.5–8.3 ppm).
- IR Spectroscopy : Confirms carbonyl (C=O, ~1680–1720 cm) and nitro (NO, ~1520–1350 cm) groups.
- X-ray Crystallography : Resolves spatial arrangement, bond angles (e.g., C–S–C ~100–110°), and hydrogen-bonding networks critical for stability .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results?
Discrepancies (e.g., predicted vs. observed chemical shifts) may arise from solvent effects or conformational flexibility. Validate computational models (DFT or MD simulations) with experimental
- Compare calculated -NMR shifts with experimental values, adjusting for solvent dielectric constants.
- Use variable-temperature NMR to probe dynamic effects in solution.
- Cross-reference crystallographic data (e.g., dihedral angles from ) with optimized geometries from simulations .
Basic: What strategies ensure the compound’s stability during storage and handling?
Store under inert atmosphere (N) at –20°C to prevent hydrolysis of the ester or sulfanyl groups. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient). Avoid prolonged exposure to light, as nitro groups may undergo photolytic cleavage. emphasizes using desiccants to mitigate moisture-induced decomposition .
Advanced: What mechanistic insights guide the design of analogs with enhanced bioactivity?
Modify substituents to probe structure-activity relationships (SAR):
- Replace the 4-nitrophenyl group with electron-withdrawing halogens (e.g., 4-CF) to enhance π-π stacking with target proteins.
- Substitute the ethylsulfanyl group with bulkier thioethers to modulate lipophilicity.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase domains or nitroreductases, as suggested by analogs in and .
Basic: How can researchers validate purity and detect byproducts post-synthesis?
- HPLC-MS : Quantify purity (>95%) and identify byproducts via molecular ion peaks.
- Elemental Analysis : Verify C, H, N, S content within 0.4% of theoretical values.
- Melting Point : Compare with literature values (e.g., sharp melting points >200°C indicate crystalline purity) .
Advanced: What experimental approaches elucidate degradation pathways under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress.
- LC-HRMS : Identify degradation products (e.g., hydrolyzed carboxylates or nitro-reduced amines).
- Accelerated Stability Testing : Use Arrhenius plots to predict shelf-life at 25°C based on high-temperature degradation kinetics .
Basic: How does the nitro group influence the compound’s electronic properties?
The 4-nitrophenyl group is strongly electron-withdrawing, polarizing the pyrimidine ring and enhancing electrophilicity at the 5-position. This can be quantified via Hammett substituent constants (σ ~1.27) or computational electrostatic potential maps. ’s crystallographic data shows shortened C–N bond lengths (~1.45 Å) in nitrophenyl groups, corroborating resonance effects .
Advanced: What interdisciplinary methods are critical for studying this compound’s mechanism of action in biological systems?
- Enzyme Assays : Measure inhibition constants (K) against target enzymes (e.g., dihydrofolate reductase).
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization.
- Metabolomics : Profile metabolites via LC-MS/MS to identify nitro-reduction products or glutathione adducts, as suggested by ’s bioactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
